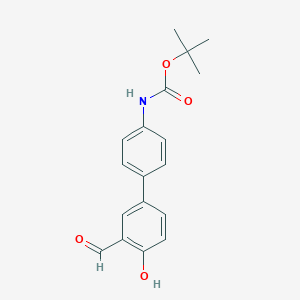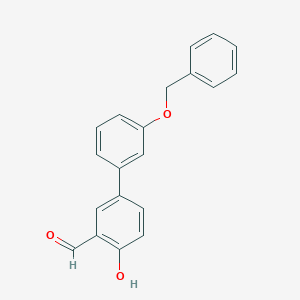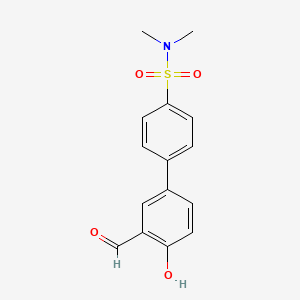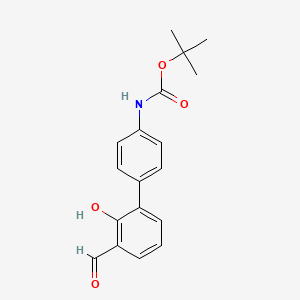
4-(4-BOC-Aminophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BOC-Aminophenyl)-2-formylphenol, also known as 4-BOC-APF, is an organic compound used in scientific research. It is a member of the phenol family and is composed of a 4-bromo-2-chloro-6-formylphenyl group attached to a 4-bromo-3-chloro-2-hydroxybenzene group. It is a colorless solid that is soluble in water and organic solvents. 4-BOC-APF is used in a variety of scientific research applications, including biochemical and physiological studies, and has been used for many years as a reagent in organic synthesis.
Applications De Recherche Scientifique
4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other organic compounds, and as a starting material for the synthesis of other compounds. In addition, 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has been used in biochemical and physiological studies, such as the study of enzyme kinetics and the study of the effects of drugs on the body.
Mécanisme D'action
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% is not fully understood. It is known to interact with enzymes and other proteins in the body, and is thought to act as an inhibitor of certain enzymes. It is also thought to be involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% are not fully understood. However, it is known to interact with enzymes and other proteins in the body and is thought to be involved in the regulation of cell signaling pathways. In addition, 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has been used in studies of enzyme kinetics and the effects of drugs on the body.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is water soluble, has a low toxicity, and is relatively inexpensive. In addition, it is a stable compound, making it suitable for long-term storage and use. However, it has some limitations, such as its limited solubility in certain solvents and its tendency to form insoluble complexes with some compounds.
Orientations Futures
There are several potential future directions for the use of 4-(4-BOC-Aminophenyl)-2-formylphenol, 95%. It could be used in the development of new drugs and other organic compounds, as well as in the study of enzyme kinetics and the effects of drugs on the body. In addition, it could be used in the study of cell signaling pathways and the regulation of gene expression. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
Méthodes De Synthèse
4-(4-BOC-Aminophenyl)-2-formylphenol, 95% can be synthesized from 4-bromo-3-chloro-2-hydroxybenzene and 4-bromo-2-chloro-6-formylphenyl bromide. The reaction is carried out in a two-step process, first by reacting 4-bromo-3-chloro-2-hydroxybenzene with 4-bromo-2-chloro-6-formylphenyl bromide in a solvent such as dichloromethane, then by reacting the product with a base such as sodium hydroxide. The resulting product is 4-(4-BOC-Aminophenyl)-2-formylphenol, 95%.
Propriétés
IUPAC Name |
tert-butyl N-[4-(3-formyl-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-7-4-12(5-8-15)13-6-9-16(21)14(10-13)11-20/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPVPQZZLSRPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(3-formyl-4-hydroxyphenyl)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)





![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)


![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)